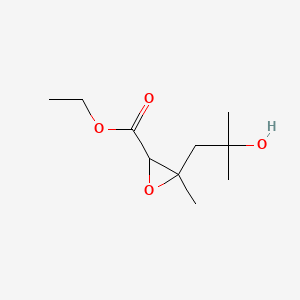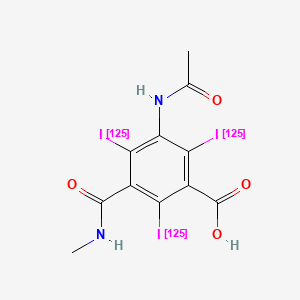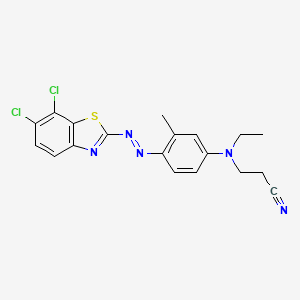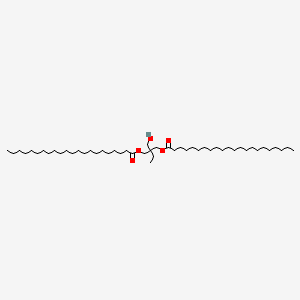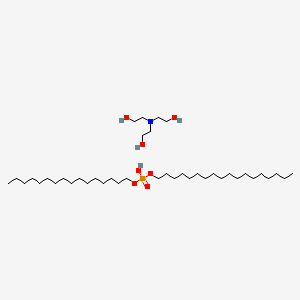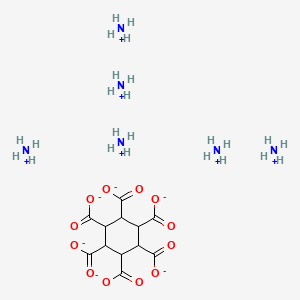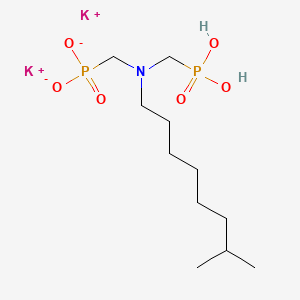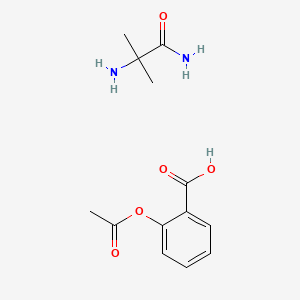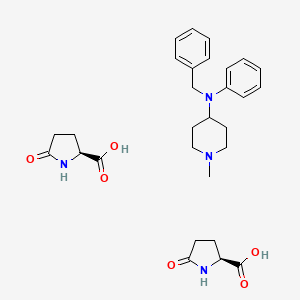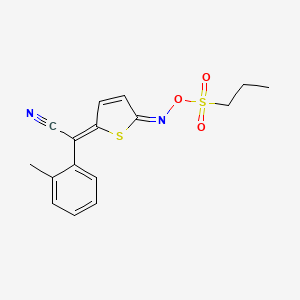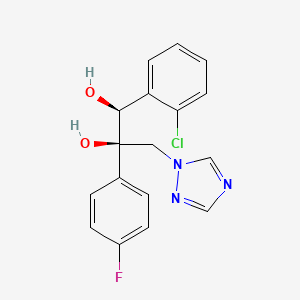
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and triazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic substitution reactions: to introduce the chlorophenyl and fluorophenyl groups.
Cyclization reactions: to form the triazole ring.
Hydroxylation: to introduce the diol functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: for controlled synthesis.
Purification techniques: such as recrystallization, chromatography, and distillation to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of polymers or advanced materials.
Biology
Biochemical Studies: Investigating enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use as a drug candidate or intermediate in drug synthesis.
Antifungal Agents: The triazole ring suggests potential antifungal activity.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example:
Pharmaceuticals: It may inhibit specific enzymes or receptors.
Catalysis: It may act as a ligand, facilitating the catalytic cycle.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure with a bromine atom instead of fluorine.
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure with a methyl group instead of fluorine.
Uniqueness
- The presence of the fluorophenyl group may impart unique electronic properties.
- The specific stereochemistry (1S,2R) could influence its biological activity and interactions.
Propiedades
Número CAS |
107659-54-1 |
|---|---|
Fórmula molecular |
C17H15ClFN3O2 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
(1S,2R)-1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15ClFN3O2/c18-15-4-2-1-3-14(15)16(23)17(24,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
Clave InChI |
CYSKPKUZLLBZCA-IRXDYDNUSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


